molecular formula C19H22O B6576686 4-[1-(4-methylphenyl)cyclohexyl]phenol CAS No. 41768-86-9

4-[1-(4-methylphenyl)cyclohexyl]phenol

Cat. No.: B6576686
CAS No.: 41768-86-9
M. Wt: 266.4 g/mol
InChI Key: KHUZIPQPTPDYCW-UHFFFAOYSA-N
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Description

4-[1-(4-methylphenyl)cyclohexyl]phenol is an organic compound with the molecular formula C19H22O It is characterized by a cyclohexyl ring substituted with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methylphenyl)cyclohexyl]phenol typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution with a phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the hydroxyl group: This step can be accomplished through a hydroxylation reaction using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. Catalysts and specific reaction conditions are tailored to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-methylphenyl)cyclohexyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[1-(4-methylphenyl)cyclohexyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(4-chlorophenyl)cyclohexyl]phenol: Similar structure with a chlorine substituent instead of a methyl group.

    4-[1-(4-bromophenyl)cyclohexyl]phenol: Similar structure with a bromine substituent.

    4-[1-(4-nitrophenyl)cyclohexyl]phenol: Similar structure with a nitro group.

Uniqueness

4-[1-(4-methylphenyl)cyclohexyl]phenol is unique due to the presence of the methyl group, which influences its chemical reactivity and biological interactions. The methyl group can affect the compound’s steric and electronic properties, leading to distinct behavior compared to its analogs.

Properties

IUPAC Name

4-[1-(4-methylphenyl)cyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-15-5-7-16(8-6-15)19(13-3-2-4-14-19)17-9-11-18(20)12-10-17/h5-12,20H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUZIPQPTPDYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296743
Record name 4-[1-(4-Methylphenyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41768-86-9
Record name 4-[1-(4-Methylphenyl)cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41768-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(4-Methylphenyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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